molecular formula C22H26N2O2 B12584737 4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide CAS No. 644980-50-7

4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide

Cat. No.: B12584737
CAS No.: 644980-50-7
M. Wt: 350.5 g/mol
InChI Key: QVEOVOSNUBBLTE-UHFFFAOYSA-N
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Description

4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide is a synthetic benzamide derivative characterized by a 4-ethyl-substituted benzamide core linked to a cyclohexylamine moiety. The cyclohexyl group is further functionalized at the 1-position with a 6-methylpyridine-2-carbonyl substituent. This structural configuration distinguishes it from other benzamide-based compounds, particularly those with opioid activity or regulatory relevance.

Properties

CAS No.

644980-50-7

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

4-ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide

InChI

InChI=1S/C22H26N2O2/c1-3-17-10-12-18(13-11-17)21(26)24-22(14-5-4-6-15-22)20(25)19-9-7-8-16(2)23-19/h7-13H,3-6,14-15H2,1-2H3,(H,24,26)

InChI Key

QVEOVOSNUBBLTE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC=CC(=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide typically involves the condensation of 4-ethylbenzoic acid with 1-(6-methylpyridine-2-carbonyl)cyclohexylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can result in changes in cellular function, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :
  • Benzamide Core : 4-Ethyl substitution.
  • Cyclohexylamine Substituent : 1-(6-methylpyridine-2-carbonyl) group.
Analog Compounds :

U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide): Benzamide Core: 3,4-Dichloro substitution. Cyclohexylamine Substituent: 2-(dimethylamino) group with N-methylation. Key Difference: Chloro substituents enhance electron-withdrawing effects, while dimethylamino provides basicity, contrasting with the target compound’s ethyl (electron-donating) and pyridine carbonyl (electron-withdrawing) groups .

AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide): Benzamide Core: 3,4-Dichloro substitution. Cyclohexylamine Substituent: 1-(dimethylamino) group linked via a methyl bridge. Key Difference: Methyl bridge in AH-7921 alters spatial orientation compared to the direct pyridine-carbonyl attachment in the target compound .

Furanyl UF-17 (N-[2-(dimethylamino)cyclohexyl]-N-phenylfuran-2-carboxamide): Core: Furan-2-carboxamide instead of benzamide. Cyclohexylamine Substituent: 2-(dimethylamino) group. Key Difference: Heterocyclic furan ring may reduce metabolic stability compared to the pyridine carbonyl in the target compound .

Isopropyl U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide): Benzamide Core: 3,4-Dichloro substitution. Cyclohexylamine Substituent: N-isopropyl group. Key Difference: Bulkier isopropyl group may hinder receptor binding compared to the target compound’s unsubstituted benzamide .

Pharmacological and Physicochemical Properties

Property Target Compound U-47700 AH-7921
Benzamide Substituents 4-Ethyl (electron-donating) 3,4-Dichloro (electron-withdrawing) 3,4-Dichloro (electron-withdrawing)
Cyclohexyl Group 6-Methylpyridine-2-carbonyl 2-Dimethylamino 1-(Dimethylamino)methyl
Lipophilicity (LogP)* High (ethyl + pyridine) Moderate (chloro + dimethylamino) Moderate (chloro + methyl bridge)
Receptor Affinity Hypothesized μ-opioid (untested) μ-opioid agonist μ-opioid agonist
Regulatory Status Not listed Schedule I (U.S.) Schedule I (U.S.)

*Estimated based on substituent contributions.

Key Findings from Structural Analysis

  • Receptor Binding: The pyridine carbonyl group could introduce hydrogen-bonding interactions absent in dimethylamino-substituted analogs (e.g., U-47700), possibly altering receptor selectivity .
  • Metabolic Stability: The pyridine ring may confer resistance to cytochrome P450 oxidation compared to furan or dimethylamino groups, as seen in Furanyl UF-17 or AH-7921 .

Biological Activity

4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and activity in various biological systems, supported by relevant data tables and case studies.

1. Compound Overview

Chemical Structure and Properties

  • IUPAC Name : 4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide
  • Molecular Formula : C22H26N2O2
  • Molecular Weight : 350.5 g/mol
  • CAS Number : 644980-49-4

The compound features a complex structure that includes an ethyl group, a cyclohexyl moiety, and a pyridine derivative, which may contribute to its unique biological properties.

2. Synthesis Methods

The synthesis of this compound typically involves the condensation of 4-ethylbenzoic acid with 1-(6-methylpyridine-2-carbonyl)cyclohexylamine. Common reagents include:

  • Coupling Agents : N,N’-dicyclohexylcarbodiimide (DCC)
  • Catalysts : 4-dimethylaminopyridine (DMAP)
  • Solvents : Dichloromethane

The reaction conditions generally require an inert atmosphere and temperatures ranging from 0 to 25°C to ensure optimal yields and purity.

The biological activity of 4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator:

  • Enzyme Inhibition : It can bind to the active sites of enzymes, blocking their activity.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

4.1 Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to inhibit prostaglandin E2 (PGE2)-induced TNFα reduction in ex vivo assays, demonstrating significant efficacy compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

CompoundIC50 (nM)Assay Type
4f123PGE2-induced TNFα reduction
DiclofenacVariesVarious inflammatory models

4.2 Antimicrobial Activity

Preliminary assessments indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. For example, related compounds have shown minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus.

Case Study 1: In Vivo Efficacy

A study compared the efficacy of the compound against pain models in animals. The results indicated that it significantly reduced pain responses in models induced by monoiodoacetic acid (MIA) and adjuvant-induced arthritis (AIA), suggesting its potential as a therapeutic agent for chronic pain management.

Case Study 2: Pharmacokinetics

Pharmacokinetic profiling revealed favorable absorption and distribution characteristics for the compound, making it a viable candidate for further clinical development.

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